(S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hcl
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Overview
Description
(S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-(methylthio)benzaldehyde with an amine.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.
Hydrochloride Salt Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the effects of trifluoromethyl and methylthio groups on biological activity.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The methylthio group can participate in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: Similar structure with a trifluoromethoxy group instead of a trifluoromethyl group.
(S)-Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Thiazole Derivatives: Compounds with a thiazole ring and similar functional groups.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethanamine hydrochloride is unique due to the combination of trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties. The presence of these groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H11ClF3NS |
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Molecular Weight |
257.70 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
MRYWXLKIACLVLF-QRPNPIFTSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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